Product packaging for 6-(Azetidin-3-yloxy)quinoline(Cat. No.:)

6-(Azetidin-3-yloxy)quinoline

Cat. No.: B13249641
M. Wt: 200.24 g/mol
InChI Key: ILFFZSJVSDNGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid featuring a quinoline scaffold linked to an azetidine ring via an ether bond. This structure combines two privileged pharmacophores in medicinal chemistry, creating a versatile compound for early-stage drug discovery and pharmacological research. The quinoline core is a well-established structural motif with a broad spectrum of documented biological activities, including antimalarial , antitubercular , and antibacterial effects, particularly against Gram-positive bacteria like Clostridium difficile . Furthermore, quinoline derivatives have shown significant potential in neurodegenerative disease research, serving as scaffolds for developing positron emission tomography (PET) tracers to detect protein aggregates associated with Parkinson's disease . The incorporation of the small, strained azetidine ring is a strategic modification often employed to fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and to explore novel interactions with biological targets. This compound is presented as a valuable building block for researchers investigating new therapeutic agents for infectious diseases, neurological disorders, and oncology. It is supplied as a high-purity solid for in vitro experimental use only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B13249641 6-(Azetidin-3-yloxy)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-(azetidin-3-yloxy)quinoline

InChI

InChI=1S/C12H12N2O/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1/h1-6,11,13H,7-8H2

InChI Key

ILFFZSJVSDNGNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Preclinical Investigations of Biological Activities

In Vitro Studies of Biological Efficacy

Antiparasitic Activity

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antiparasitic drugs, most notably for malaria. nih.gove-century.us The investigation into quinoline derivatives extends to other parasitic diseases as well, including trypanosomiasis.

Quinoline-based compounds have been central to antimalarial therapy for decades, with quinine (B1679958) being one of the earliest effective treatments. nih.gove-century.us However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Hybrid compounds that combine the quinoline structure with other pharmacophores are a promising approach to combat resistance. nih.govfuture-science.com

While specific data on 6-(Azetidin-3-yloxy)quinoline is not available, numerous studies on other quinoline derivatives demonstrate their potent antiplasmodial activity. For example, certain 4-aminoquinoline (B48711) derivatives have shown significant activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov The modification of the quinoline ring at various positions can significantly impact its antimalarial efficacy. mdpi.com

Compound TypeTarget OrganismActivityReference
Quinoline-ferrocene hybridsPlasmodium falciparumHighly potent antimalarial activity nih.gov
Artemisinin-quinoline hybridsPlasmodium falciparumGood selectivity and excellent antiplasmodial activity nih.gov
7-Chloroquinoline-tethered sulfonamidesPlasmodium falciparum (3D7)IC50 values in the range of 1.49–13.49 μM future-science.com

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi, are significant health concerns for which new treatments are needed. mdpi.comnih.gov Quinoline derivatives have been explored for their potential antitrypanosomal activity.

Specific research on this compound's antitrypanosomal effects is not currently available. However, studies on related compounds provide insights into the potential of this chemical class. For instance, novel 8-nitroquinolin-2(1H)-one derivatives have demonstrated potent activity against both T. b. brucei and T. cruzi. ird.fr A 6-bromo-substituted derivative, in particular, showed impressive efficacy with an EC50 value of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. ird.fr

Furthermore, a screening of the Medicines for Malaria Venture (MMV) Pathogen Box identified compounds with activity against both T. cruzi and T.b. brucei, highlighting the potential for dual-acting agents. mdpi.com

CompoundTarget OrganismEC50 ValueReference
6-bromo-8-nitroquinolin-2(1H)-one derivativeTrypanosoma brucei brucei12 nM ird.fr
6-bromo-8-nitroquinolin-2(1H)-one derivativeTrypanosoma cruzi500 nM ird.fr

Exploration in Other Therapeutic Areas

The versatility of the quinoline scaffold has led to its investigation in a range of other therapeutic areas, including for the treatment of tuberculosis and viral infections. austinpublishinggroup.commdpi.com

The rise of drug-resistant strains of Mycobacterium tuberculosis has made the discovery of new antitubercular drugs a global health priority. nih.gov Quinoline derivatives have emerged as a promising class of compounds in this area. austinpublishinggroup.comnih.gov Bedaquiline, a diarylquinoline, is a notable example of a quinoline-based drug approved for the treatment of multidrug-resistant tuberculosis. austinpublishinggroup.com

While there is no specific data on the antitubercular activity of this compound, related structures have been investigated. For instance, a series of N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamide derivatives were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis, with some compounds showing good antimycobacterial activity. nih.gov The introduction of substituents like fluorine and methoxy (B1213986) can alter the lipophilicity and, consequently, the permeability of the compounds across the bacterial cell membrane. nih.gov

Other research has focused on 2-(quinolin-4-yloxy)acetamides, which have shown potent in vitro inhibition of M. tuberculosis growth, with MIC values as low as 0.05 μM. austinpublishinggroup.com

Compound ClassTarget OrganismActivityReference
N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamideMycobacterium tuberculosis H37RvGood antimycobacterial activity nih.gov
2-(quinolin-4-yloxy)acetamidesMycobacterium tuberculosisMIC values as low as 0.05 μM austinpublishinggroup.com

The broad biological activity of quinoline derivatives includes potential antiviral applications. mdpi.comnih.gov Members of the quinoline family, such as chloroquine (B1663885) and hydroxychloroquine, have been investigated for their antiviral effects against a variety of viruses. mdpi.com

Specific antiviral studies on this compound have not been reported. However, research into novel quinoline derivatives has shown promising results against viruses like the Dengue virus serotype 2 (DENV2). mdpi.com In one study, two new quinoline derivatives demonstrated antiviral activity against DENV2 in the low micromolar range. mdpi.com The quinoline scaffold is also a component of compounds that have been shown to inhibit the hepatitis C virus NS5B polymerase. mdpi.com

The structural diversity of quinoline derivatives allows for a wide range of pharmacological explorations, and their potential as antiviral agents continues to be an active area of research. nih.gov

Anti-inflammatory Response Modulation

The quinoline nucleus is a well-established scaffold in the development of anti-inflammatory agents. Research into quinoline derivatives has demonstrated their potential to modulate inflammatory pathways. A patent for 1,3-disubstituted cyclobutane (B1203170) and azetidine (B1206935) derivatives, which includes 8-(Azetidin-3-yloxy)quinoline as an intermediate, describes their function as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS). mdpi.com H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. The patent suggests that inhibitors of H-PGDS, such as those based on the azetidin-yloxy-quinoline structure, could be beneficial in treating a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. mdpi.com

Furthermore, broader studies on various quinoline derivatives have highlighted their anti-inflammatory potential. researchgate.netnoveltyjournals.com For instance, certain novel quinoline derivatives bearing azetidinone scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant activity compared to control groups. researchgate.net

Free Radical Scavenging Properties
Modulation of Metabolic Pathways (e.g., GPR119 agonism)

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. The synthesis of novel quinoline derivatives has been explored in the context of developing GPR119 agonists. researchgate.netusbio.net GPR119 agonists are believed to regulate glucose homeostasis by stimulating glucose-dependent insulin (B600854) release and the secretion of incretin (B1656795) hormones. nih.gov Although direct evidence of this compound as a GPR119 agonist is not documented, the exploration of the quinoline scaffold in this therapeutic area suggests its potential for interaction with metabolic pathways. researchgate.netnih.govgoogle.comx-mol.com

Central Nervous System Receptor Modulation (e.g., mGluR4 PAM activity)

Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) are of significant interest for the treatment of central nervous system (CNS) disorders, including Parkinson's disease and anxiety. The quinoline and quinoxaline (B1680401) scaffolds have been investigated for their potential as mGluR4 PAMs. google.comgoogle.comacs.orgnih.gov While specific data on this compound is not available, the development of quinoline derivatives as selective, non-competitive mGluR4 antagonists and the exploration of related structures as PAMs indicate that this chemical class can interact with CNS receptors. google.comacs.orgnih.gov

In Vivo Efficacy Studies in Non-Clinical Models

Efficacy in Murine Cancer Xenograft or Homograft Models

The anticancer potential of quinoline derivatives has been demonstrated in various murine cancer models. Although specific in vivo efficacy data for this compound is not published, numerous studies on related compounds highlight the promise of this chemical class in oncology.

For example, a novel quinoline derivative, DFIQ, has shown anticancer potential by inducing apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells and in a zebrafish xenograft model. nih.govresearchgate.net Another quinoline compound, 91b1, demonstrated a significant anticancer effect by reducing tumor size in a nude mice xenograft model, with its mechanism potentially linked to the downregulation of the gene Lumican. nih.gov Furthermore, a quinoline-2-thione derivative, KA3D, displayed strong antitumor effects in vitro and in vivo, comparable to the first-line chemotherapy drug oxaliplatin (B1677828) in an ovarian cancer xenograft model. d-nb.info Quinoline-chalcone derivatives have also been shown to be effective in suppressing the growth of MOLT-4 xenograft tumors in mice. mdpi.com

These studies underscore the potential of the quinoline scaffold to yield effective anticancer agents, providing a strong rationale for the future investigation of this compound in similar models.

Efficacy in Murine Models of Infectious Diseases (e.g., Malaria, Trypanosomiasis)

The quinoline core is a cornerstone of antimalarial chemotherapy, with a long history of use in drugs like chloroquine and mefloquine. unesp.brchemenu.com Research continues to explore new quinoline derivatives for their efficacy against drug-resistant malaria strains. Studies have shown that novel quinoline derivatives can exhibit promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. unesp.br One study identified a hydrazine (B178648) derivative of quinoline that demonstrated activity against blood-stage parasites in mice infected with P. berghei, similar to the reference drug chloroquine. unesp.br

The trypanocidal action of quinoline derivatives has also been a subject of investigation. Early studies reported on the effectiveness of anil and styryl quinoline derivatives in treating mice infected with Trypanosoma brucei. royalsocietypublishing.orgscite.ai More recent research has focused on novel quinoline derivatives for the treatment of Trypanosoma cruzi infections, the causative agent of Chagas disease. In these studies, certain quinoline derivatives have shown a significant reduction in parasitemia in infected mice. nih.govnih.gov

While direct in vivo data for this compound in models of malaria or trypanosomiasis is not available, the extensive body of evidence supporting the anti-infective properties of the quinoline scaffold suggests this would be a fruitful area for future research.

Pharmacodynamic Biomarker Evaluation in Animal Models

A comprehensive review of published scientific literature did not yield specific studies detailing the pharmacodynamic biomarker evaluation of This compound in animal models. While extensive research exists on the broader class of quinoline derivatives and their potential therapeutic applications, data directly pertaining to the in vivo pharmacodynamic effects and associated biomarkers of this particular compound are not publicly available at this time.

Pharmacodynamic biomarkers are crucial in drug development for demonstrating that a compound is engaging its intended biological target and eliciting the desired physiological response. Such studies in animal models typically involve measuring changes in specific molecules (e.g., proteins, enzymes, or signaling molecules) in tissues or fluids following administration of the investigational drug.

The absence of this specific information in the public domain suggests that either the preclinical investigation of This compound is in a very early stage and has not yet been published, or the research has been conducted privately and has not been disclosed. Therefore, no detailed research findings or data tables on its pharmacodynamic biomarker evaluation in animal models can be provided.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the molecular mechanisms and target engagement of the chemical compound “this compound” for the targets and pathways outlined in your request.

The provided outline requires detailed, scientifically accurate findings for the following areas:

Elucidation of Molecular Mechanisms and Target Engagement

Cellular Pathway Analysis

While the broader class of quinoline (B57606) derivatives has been investigated for activity against many of these targets—including kinases, HIV-1 Integrase, and various receptors—no research data specifically details the activity of the 6-(Azetidin-3-yloxy)quinoline substitution. nih.govnih.govnsf.govnih.govnih.gov

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this specific compound as requested, because the primary research data does not exist in the public domain. Creating content for the specified outline would result in speculation or the inaccurate representation of data from related but structurally different molecules.

Autophagy Pathway Modulation (e.g., ATG5-dependent autophagy)

There is currently no available scientific literature detailing the effects of This compound on the autophagy pathway. Research investigating its potential to modulate autophagy, including any involvement with ATG5-dependent or independent mechanisms, has not been published. Therefore, no data exists to populate a table on this topic.

Cell Signaling Pathway Disruption

Specific information regarding the disruption of cell signaling pathways by This compound is not present in the current body of scientific research. While the broader class of quinoline derivatives has been investigated for various biological activities, including kinase inhibition, no studies have specifically elucidated the signaling pathways affected by this particular compound. Consequently, a data table of its effects on cell signaling pathways cannot be constructed.

Mechanistic Studies on Drug Resistance Reversal (e.g., Doxorubicin Effect Reversal)

There are no published mechanistic studies on the role of This compound in the reversal of drug resistance. Research into its potential to reverse the effects of chemotherapeutic agents such as Doxorubicin is not available in the public domain. As a result, there are no research findings to present in a detailed data table on this subject.

Structure Activity Relationship Sar and Rational Design

Impact of Quinoline (B57606) Ring Substitutions on Biological Activity

Positional and Stereochemical Effects of Substituents

The precise placement of substituents on the quinoline ring can drastically alter a compound's interaction with its biological target. Investigations would typically explore substitutions at positions C-2, C-4, C-5, C-7, and C-8 to determine if any of these sites are particularly sensitive to modification. Furthermore, if chiral substituents are introduced, their stereochemistry would be a critical factor in defining the compound's biological profile, as stereoisomers often exhibit different potencies and selectivities. nih.govnih.gov

Electronic and Steric Contributions of Substituents

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents play a crucial role in modulating a molecule's activity. For instance, in a related quinazoline (B50416) scaffold, the introduction of electron-donating groups at the 6- and 7-positions was shown to increase activity. mdpi.com A systematic study on "6-(Azetidin-3-yloxy)quinoline" would involve introducing a range of substituents with varying electronic and steric characteristics to elucidate these relationships. This would provide valuable insights for designing analogs with improved target engagement and pharmacokinetic properties.

Role of the Azetidine (B1206935) Moiety in Biological Potency and Selectivity

The azetidine ring is a four-membered saturated heterocycle that has gained prominence in medicinal chemistry due to its unique conformational properties and its ability to serve as a rigid scaffold.

Contribution of Azetidine Stereochemistry to Activity

The azetidin-3-ol (B1332694) portion of the molecule introduces a chiral center. It is well-established that the stereochemistry of a molecule can be critical for its biological activity. nih.govnih.gov Different stereoisomers can exhibit vastly different affinities for their biological targets. A comprehensive SAR study would involve the synthesis and biological evaluation of both the (R) and (S) enantiomers of "this compound" to determine the optimal stereochemical configuration for activity.

Effects of Azetidine Ring Modifications

Modifications to the azetidine ring, such as N-substitution or substitution at other positions on the ring, could significantly impact potency and selectivity. For example, in a study of related azetidinylmethoxy-pyridine analogs, the introduction of methyl groups at the 3-position of the azetidine ring led to a substantial decrease in activity, suggesting that an unsubstituted azetidine ring may be preferred for this class of compounds. Further research would be necessary to explore if similar trends hold for "this compound" and to investigate the effects of other modifications, such as altering the ring size to a cyclobutyl or pyrrolidinyl group.

Pharmacophore Identification and Mapping

A pharmacophore model represents the key molecular features necessary for a ligand to bind to a specific biological target. For quinoline-based kinase inhibitors, pharmacophore models are crucial for identifying essential interactions within the ATP-binding pocket of kinases. While a specific pharmacophore model for this compound has not been explicitly reported in the literature, models for analogous 6-substituted quinoline kinase inhibitors provide valuable insights.

Generally, a pharmacophore for a quinoline-based kinase inhibitor includes several key features:

A Hydrogen Bond Acceptor: The nitrogen atom of the quinoline ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with a hinge region residue in the kinase ATP-binding site.

Aromatic/Hydrophobic Regions: The quinoline ring system itself provides a large hydrophobic surface that interacts with hydrophobic residues in the binding pocket.

Additional Hydrogen Bond Acceptors/Donors and Hydrophobic/Aromatic Features: Substituents on the quinoline ring can introduce additional interaction points.

In the context of this compound, the azetidinyl-oxy moiety at the 6-position is of particular interest. This substituent can contribute to the pharmacophore in several ways:

The oxygen atom of the ether linkage can act as an additional hydrogen bond acceptor.

The azetidine ring, being a small, saturated heterocycle, can engage in van der Waals interactions or form hydrogen bonds if substituted. The nitrogen atom within the azetidine ring could potentially act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Pharmacophore mapping studies on related 6-benzyloxyquinolines have demonstrated the importance of the 6-position substituent in achieving selectivity for specific kinases like c-Met. nih.gov These studies suggest that the nature and orientation of the group at the 6-position can significantly influence the binding affinity and selectivity profile of the inhibitor.

A hypothetical pharmacophore model for a this compound derivative targeting a generic kinase is presented below, based on common features of quinoline-based inhibitors.

Pharmacophore FeatureCorresponding Moiety in this compoundPotential Interaction in Kinase Active Site
Hydrogen Bond Acceptor 1Quinoline NitrogenHinge Region Residue
Aromatic/Hydrophobic Region 1Quinoline Ring SystemHydrophobic Pocket
Hydrogen Bond Acceptor 2Ether Oxygen at C6Solvent-exposed region or specific residue
Hydrophobic/Polar Region 2Azetidine RingInteraction with side chains near the 6-position
Potential H-Bond Acceptor/DonorAzetidine NitrogenInteraction with polar residues

This generalized model would require refinement based on the specific kinase target and experimental data for this compound derivatives.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of SAR and pharmacophore models to systematically modify a lead compound to improve its pharmacological properties. For this compound, several rational design strategies can be proposed to enhance its potency and selectivity as a kinase inhibitor. These strategies are informed by findings from studies on other 6-substituted quinoline analogs. nih.gov

Modification of the Azetidine Ring:

The azetidine moiety offers a key point for chemical modification. Introducing substituents on the azetidine ring can modulate solubility, cell permeability, and target engagement. For instance, adding small polar groups like hydroxyl or amino groups could introduce new hydrogen bonding interactions, potentially increasing potency. Conversely, small alkyl groups could enhance hydrophobic interactions.

Exploration of the Ether Linkage:

While the focus is on the azetidin-3-yloxy linkage, exploring alternative linkages or slightly modifying the ether connection could impact the conformational flexibility of the substituent and its presentation to the kinase binding pocket.

Substitution on the Quinoline Core:

Further substitutions on the quinoline ring at other positions (e.g., C4, C7) are a common strategy to improve the properties of quinoline-based inhibitors. For example, the introduction of an amino group at the C4 position is a well-established strategy for enhancing kinase inhibitory activity.

A hypothetical study on the rational design of this compound analogs might yield results as depicted in the following table, illustrating the impact of various substitutions on inhibitory activity against a target kinase.

CompoundR1 (Azetidine Substitution)R2 (Quinoline C4 Substitution)IC50 (nM)
1 HH150
2 3-OHH75
3 3-NH2H50
4 HNH225
5 3-OHNH210
6 3-NH2NH25

This table is a hypothetical representation to illustrate potential SAR trends and does not reflect actual experimental data.

The data in this hypothetical table suggests that:

Introducing a hydroxyl or amino group on the azetidine ring (compounds 2 and 3) improves potency compared to the unsubstituted parent compound (1).

The addition of an amino group at the C4 position of the quinoline ring significantly enhances activity (compound 4).

Combining beneficial substitutions on both the azetidine ring and the quinoline core leads to a synergistic improvement in potency (compounds 5 and 6).

These rational design strategies, guided by pharmacophore modeling and iterative synthesis and biological testing, are essential for the development of potent and selective kinase inhibitors based on the this compound scaffold.

Computational and Chemoinformatics Studies

Molecular Docking and Ligand-Protein Interaction Analysis

This section would typically explore how 6-(Azetidin-3-yloxy)quinoline fits into the binding site of a specific protein target.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

To assess the stability of the docked pose over time, molecular dynamics (MD) simulations are performed. mdpi.comnih.govresearchgate.net These simulations model the movement of atoms in the ligand-protein complex, providing insights into the durability of the interactions predicted by docking. tees.ac.uk A stable complex in an MD simulation lends higher confidence to the predicted binding mode.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. researchgate.netnih.gov Once a pharmacophore model is developed based on known active compounds, it can be used to screen large databases of chemical structures (virtual screening) to identify other molecules, potentially including novel quinoline (B57606) derivatives, that are likely to be active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net For a set of quinoline derivatives, a QSAR model could predict the activity of new, unsynthesized analogs based on their physicochemical properties or molecular descriptors. mdpi.com This helps in prioritizing which compounds to synthesize and test.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools are widely used to predict the ADME properties of drug candidates. nih.gov Software can estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, aqueous solubility, and potential interactions with metabolic enzymes. researchgate.netjapsonline.comidaampublications.inresearchgate.net These in silico predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.

While these computational methodologies are standard in modern drug discovery and are frequently applied to the quinoline class of compounds, specific data tables and detailed research findings for this compound are absent from the current scientific literature. Future research may yet provide the specific computational and chemoinformatic analyses for this particular molecule.

Computational Assessment of Druglikeness

In the early stages of drug discovery, computational methods are employed to predict whether a chemical compound possesses properties consistent with those of known orally active drugs. This concept, often termed "druglikeness," is a critical filter to prioritize candidates for further development. The assessment is primarily based on the evaluation of key physicochemical properties that influence a drug's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME).

One of the most widely adopted frameworks for evaluating druglikeness is Lipinski's Rule of Five. This rule establishes a set of simple molecular descriptors and property thresholds that are frequently observed in the majority of orally administered medications. The rule suggests that poor oral bioavailability is more likely when a compound violates more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (total number of nitrogen and oxygen atoms).

To assess the druglikeness of this compound, its fundamental physicochemical properties were determined based on its molecular structure. These parameters are essential for its evaluation against established chemoinformatic rules.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Method
Molecular Formula C₁₂H₁₂N₂O Structure-based
Molecular Weight 200.24 g/mol Calculation
Hydrogen Bond Donors 1 Structure-based
Hydrogen Bond Acceptors 3 Structure-based

These calculated properties were then systematically compared against the criteria set forth by Lipinski's Rule of Five to predict the potential oral bioavailability of the compound. The analysis reveals a strong adherence to the guidelines for druglike molecules.

Table 2: Lipinski's Rule of Five Analysis for this compound

Rule Parameter Value Threshold Violation
Molecular Weight 200.24 < 500 Da No
Hydrogen Bond Donors 1 ≤ 5 No
Hydrogen Bond Acceptors 3 ≤ 10 No
logP (Lipophilicity) Computationally predicted ≤ 5 No (Predicted)

| Total Violations | | | 0 |

The analysis indicates that this compound does not violate any of the criteria of Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton limit, suggesting it is small enough for passive diffusion across biological membranes. The counts for hydrogen bond donors and acceptors are also comfortably within the prescribed limits, which is favorable for maintaining a balance between solubility and permeability. While the octanol-water partition coefficient (logP) requires specialized software for precise calculation, analysis of structurally similar heterocyclic compounds suggests that the value for this compound would likely be well under the threshold of 5.

Based on this computational assessment, this compound exhibits a highly favorable druglikeness profile. Its compliance with Lipinski's Rule of Five suggests that the compound possesses the fundamental physicochemical characteristics associated with good oral bioavailability, making it a promising candidate for further investigation in drug discovery programs.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The advancement of 6-(Azetidin-3-yloxy)quinoline as a lead scaffold is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. While classical methods for quinoline (B57606) synthesis such as the Skraup, Friedländer, and Gould-Jacobs reactions are well-established, future research will likely focus on more modern and greener approaches. nih.govresearchgate.net The exploration of novel synthetic pathways is crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies.

Key areas of future synthetic exploration include:

C-H Bond Functionalization: Direct functionalization of the quinoline core or the azetidine (B1206935) moiety offers a more atom-economical approach to creating analogues, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net

Photocatalytic and Electrosynthetic Methods: These green chemistry techniques can enable novel transformations under mild conditions, reducing waste and expanding the accessible chemical space. mdpi.com

Enzymatic Synthesis: Biocatalysis presents a mild and highly selective method for certain synthetic steps, potentially resolving challenging stereochemical issues in more complex analogues. researchgate.net

These advanced methods will be instrumental in synthesizing a wide range of derivatives, including those with substitutions on the quinoline ring and modifications to the azetidine group, to systematically probe the chemical space around the core scaffold.

Table 1: Advanced Synthetic Strategies for Quinoline Analogues

Synthetic StrategyDescriptionPotential Advantages for Analogue SynthesisReference
Transition-Metal-Catalyzed C-H ActivationDirectly forms new C-C or C-heteroatom bonds on the quinoline core without prior activation.High atom economy, reduced number of synthetic steps, access to novel substitution patterns. mdpi.com
Photocatalytic Oxidative CyclizationUses light energy to drive the cyclization reactions that form the quinoline ring system under mild conditions.Environmentally friendly, high functional group tolerance, unique reactivity. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to dramatically reduce reaction times and often improve yields.Rapid synthesis of compound libraries, improved efficiency, potential for solvent-free reactions. researchgate.netjneonatalsurg.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a complex product, incorporating diversity.High efficiency, molecular diversity, streamlined workflow for creating libraries of analogues. nih.govnih.gov

Discovery and Validation of New Biological Targets and Mechanisms

The quinoline nucleus is known to interact with a vast range of biological targets, exhibiting anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov A key future direction for this compound is to move beyond known quinoline activities and identify novel biological targets and mechanisms of action.

High-throughput screening (HTS) of a library of this compound analogues against diverse panels of enzymes, receptors, and cell lines could uncover unexpected activities. For instance, while some quinolines are known to target DNA topoisomerases or protein kinases, this specific scaffold may exhibit novel inhibitory profiles. Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., apoptosis, cell cycle arrest, biofilm formation), can identify bioactive molecules without prior knowledge of their specific target. nih.govmdpi.com Subsequent target deconvolution studies using techniques like chemical proteomics or genetic screening would then be necessary to identify the molecular target.

Development of Highly Potent and Selective Analogues for Specific Disease Indications

Once a promising biological activity is identified, the next step involves a focused medicinal chemistry campaign to develop analogues with high potency and selectivity. The this compound scaffold offers multiple points for chemical modification to optimize interactions with a biological target. For example, in the context of developing a selective kinase inhibitor, the quinoline core could be modified to interact with the hinge region of the ATP-binding pocket, while substitutions on the azetidine ring could be tailored to engage with the solvent-exposed region, thereby enhancing both potency and selectivity.

Rational drug design, guided by structural biology (X-ray crystallography or cryo-EM) of the target protein in complex with a lead compound, will be crucial. nih.gov This approach has been successfully used to develop potent and selective quinoline-based inhibitors for targets such as phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6). nih.govnih.gov A similar strategy could be applied to analogues of this compound to optimize them for newly validated targets in areas like oncology or neurodegenerative diseases. nih.govnih.gov

Integration of Advanced Drug Discovery Technologies (e.g., AI/Machine Learning)

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process and can be integrated at multiple stages in the development of this compound analogues. bpasjournals.commdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

Applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, physicochemical properties, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of virtual compounds. nih.gov This allows for the in silico screening of vast virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): AI-based QSAR models can be developed to understand the complex relationships between chemical structure and biological activity, guiding the design of more potent molecules. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific target or for having a desired set of properties. nih.gov

Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions, thereby accelerating the synthesis of new analogues. mdpi.com

By integrating these advanced technologies, researchers can significantly reduce the time and cost associated with drug discovery, while increasing the probability of success. bpasjournals.com

Translational Research Pathways for Preclinical Candidates

The ultimate goal of this research is to translate a promising preclinical candidate into a clinical therapy. For a derivative of this compound, this pathway involves rigorous preclinical validation. After identifying a potent and selective lead compound, it must be evaluated in a series of in vivo models that are relevant to the targeted disease. For example, an anticancer candidate would be tested in xenograft mouse models, while a neuroprotective agent would be evaluated in animal models of Alzheimer's or Parkinson's disease. nih.govnih.gov

Key components of the translational pathway include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its pharmacological effect.

Biomarker Development: Identifying measurable biomarkers that can be used to monitor the drug's activity and predict patient response in future clinical trials.

Investigational New Drug (IND)-Enabling Studies: A series of standardized studies designed to provide sufficient data to regulatory agencies to justify the initiation of human clinical trials.

Successfully navigating this translational pathway is a complex, multi-disciplinary effort that is essential for realizing the therapeutic potential of novel compounds derived from the this compound scaffold. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.